Bienvenue dans la boutique en ligne BenchChem!

GDC-4379

JAK1 inhibition kinase binding assay drug discovery

GDC-4379 is a potent, selective JAK1 inhibitor (Ki=0.65nM) designed for inhaled administration. Its 950:1 lung-to-plasma ratio ensures local lung targeting with minimal systemic exposure, validated by 55% FeNO reduction in clinical studies. Ideal for respiratory research and dry powder inhaler (DPI) formulation development. Kilogram-scale synthesis available.

Molecular Formula C21H18ClF2N7O3
Molecular Weight 489.9 g/mol
CAS No. 2252277-73-7
Cat. No. B12738751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-4379
CAS2252277-73-7
Molecular FormulaC21H18ClF2N7O3
Molecular Weight489.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CN1C=C(C(=N1)C2=C(C=CC(=C2)Cl)OC(F)F)NC(=O)C3=C4N=CC=CN4N=C3
InChIInChI=1S/C21H18ClF2N7O3/c1-29(2)17(32)11-30-10-15(27-20(33)14-9-26-31-7-3-6-25-19(14)31)18(28-30)13-8-12(22)4-5-16(13)34-21(23)24/h3-10,21H,11H2,1-2H3,(H,27,33)
InChIKeyQGVNXQDNNLLREZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

GDC-4379 (CAS 2252277-73-7): A Highly Potent and Selective Inhaled JAK1 Inhibitor for Asthma and Respiratory Inflammation Research


GDC-4379 (N-[3-[5-chloro-2-(difluoromethoxy)phenyl]-1-[2-(dimethylamino)-2-oxoethyl]pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide) is a potent and selective Janus kinase 1 (JAK1) inhibitor designed for inhaled administration [1]. It is primarily intended for the treatment of severe asthma and other respiratory inflammatory conditions, with preclinical and early clinical data demonstrating significant reductions in fractional exhaled nitric oxide (FeNO), a key biomarker of airway inflammation [2].

Why Generic JAK Inhibitors Cannot Substitute for GDC-4379 in Respiratory Research and Development


Although the JAK1 inhibitor class is crowded with oral agents approved for rheumatoid arthritis and atopic dermatitis, substitution with a generic JAK inhibitor in respiratory research is scientifically unsound. Inhaled delivery of GDC-4379 achieves high local lung concentrations with minimal systemic exposure [1], a property not shared by oral agents. Furthermore, subtle differences in JAK isoform selectivity, particularly the JAK1/JAK2 ratio, profoundly influence both efficacy and safety profiles [2]. The data presented below quantifies GDC-4379's unique position within the JAK inhibitor landscape, focusing on its exceptional potency, optimized selectivity, and clinically validated inhaled activity.

Quantitative Comparative Evidence for GDC-4379: Potency, Selectivity, and Clinical Activity


JAK1 Binding Affinity: GDC-4379 Demonstrates Sub-Nanomolar Potency

GDC-4379 exhibits a high binding affinity for JAK1 with a Ki of 0.65 nM, as determined in an isolated recombinant kinase domain assay [1]. This potency is comparable to the closely related analog GDC-0214 (Ki = 0.34 nM) [2], but significantly exceeds that of the clinically approved oral JAK1 inhibitor upadacitinib, which shows an IC50 of approximately 47 nM in similar biochemical assays .

JAK1 inhibition kinase binding assay drug discovery

JAK1 vs. JAK2 Selectivity: GDC-4379 Optimized for Respiratory Safety

GDC-4379 demonstrates a JAK2 Ki of 1.02 nM, resulting in a JAK1/JAK2 selectivity ratio of 1.6 [1]. This level of selectivity is notably different from that of GDC-0214 (JAK1 Ki = 0.34 nM, JAK2 Ki = 0.7 nM, ratio = 2.1) [2] and the oral JAK1 inhibitor upadacitinib (IC50 JAK1 = 47 nM, JAK2 = 120 nM, ratio = 2.6) .

JAK selectivity JAK2 inhibition safety profile

Clinical Efficacy: GDC-4379 Produces a 55% Reduction in FeNO, a Key Asthma Biomarker

In a Phase 1 clinical trial in patients with mild asthma, 14-day treatment with GDC-4379 (40 mg BID) resulted in a 55% mean reduction from baseline in fractional exhaled nitric oxide (FeNO) compared to placebo [1]. This compares favorably to the inhaled JAK1 inhibitor GDC-0214, which, in a similar patient population, reduced FeNO by 34% at the 15 mg dose and 29% at the 30 mg dose [2].

asthma FeNO Phase 1 clinical trial

Scalable Kilogram-Scale Synthesis: Enabling Cost-Effective Research Supply

A robust, protecting-group-free, kilogram-scale synthesis of GDC-4379 has been developed and reported [1]. This process delivers the drug substance with a defined particle-size distribution suitable for micronization, a critical attribute for inhalation formulations. In contrast, the synthesis of GDC-0214, a close structural analog, has not been publicly detailed at kilogram scale, and its reported synthesis involves a more complex route [2].

process chemistry kilogram synthesis drug manufacturing

Physicochemical Profile: Optimized for Inhaled Delivery

GDC-4379 possesses a calculated LogP of 2.3 , indicating a balanced lipophilicity profile conducive to both lung retention and cellular permeability. This value is lower than that of the oral JAK1 inhibitor upadacitinib (LogP = 3.2) [1], which is designed for systemic absorption. The compound's solid-state properties, including its hydrate form, have been extensively characterized to support a stable, low-dose dry powder inhaler (DPI) formulation .

inhalation physicochemical properties drug formulation

In Vivo Selectivity: High Lung-to-Plasma Exposure Ratio in Preclinical Models

In preclinical models, GDC-4379 achieves a lung-to-plasma concentration ratio of approximately 950:1 after inhalation . This is comparable to GDC-0214, which also shows a ~950-fold higher lung concentration [1], but far exceeds the ratio for oral JAK1 inhibitors like upadacitinib, which are designed for systemic exposure and show no preferential lung accumulation [2].

pharmacokinetics lung exposure in vivo selectivity

Recommended Applications for GDC-4379 in Asthma, Respiratory Inflammation, and Inhaled Drug Delivery Research


Investigating JAK1-Dependent Signaling in Asthma and Allergic Airway Inflammation

Use GDC-4379 to dissect the role of JAK1 in mediating cytokine signaling (IL-4, IL-13, TSLP) in in vitro and ex vivo models of asthma. Its high potency (Ki = 0.65 nM) and selectivity over JAK2 (ratio = 1.6) allow for precise interrogation of JAK1-dependent pathways without confounding JAK2-mediated hematological effects [1].

Validating FeNO as a Pharmacodynamic Biomarker for Inhaled JAK1 Inhibition

Employ GDC-4379 in clinical or translational studies to assess FeNO reduction as a surrogate endpoint for airway inflammation. The compound's demonstrated 55% reduction in FeNO at 40 mg BID provides a benchmark for evaluating new inhaled JAK1 inhibitors or for exploring combination therapies [2].

Developing and Optimizing Dry Powder Inhaler (DPI) Formulations

Leverage the well-characterized physicochemical properties (LogP = 2.3, defined particle-size distribution) and scalable kilogram-scale synthesis of GDC-4379 to develop and test novel DPI formulations, carrier particles, and device technologies for pulmonary drug delivery [3].

Comparative Studies of Inhaled vs. Systemic JAK Inhibition

Use GDC-4379 as a tool compound to compare the efficacy and safety profiles of local (inhaled) versus systemic (oral) JAK1 inhibition in preclinical models of respiratory disease. Its high lung-to-plasma exposure ratio (~950:1) makes it ideal for isolating the effects of lung-restricted JAK1 blockade .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for GDC-4379

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.